molecular formula C15H8ClFN2 B2669162 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile CAS No. 127667-12-3

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile

Cat. No.: B2669162
CAS No.: 127667-12-3
M. Wt: 270.69
InChI Key: GLPUYCDUKNZMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile is a chemical compound . Unfortunately, there is limited information available about this specific compound in the current literature .


Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available literature .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile may find applications similar to those of closely related chemical compounds in catalyzing organic synthesis reactions. For example, tetranuclear copper(II)-Schiff-base complexes, with structural elements reminiscent of the target compound, have been used as active catalysts for the oxidation of cyclohexane and toluene, offering a pathway to cyclohexanol, cyclohexanone, benzyl alcohol, and benzaldehyde under mild conditions (Roy & Manassero, 2010).

Crystal Structure Analysis

The intricate crystal structures of related compounds provide insights into potential applications of this compound in materials science. The detailed analysis of crystal structures, such as that of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile, offers a foundation for understanding the molecular arrangement and potential utility in designing new materials (Zhang, 2013).

Photocatalysis and Organic Synthesis

Compounds with structural similarities to this compound have been explored in photocatalysis and organic synthesis. For instance, irradiation of chloro-N,N-dimethylaniline in the presence of benzene and various alkenes leads to dehalogenation and the formation of complex organic compounds, showcasing the potential of such structures in light-driven chemical transformations (Fagnoni, Mella, & Albini, 1999).

Advanced Material Synthesis

Research on similar compounds has contributed to the development of advanced materials. For example, the synthesis of alternating copolyethers containing pendant cyano groups demonstrates the utility of cyano and halogenated compounds in creating polymers with specific properties, such as solubility and crosslinking capabilities, which could be relevant for the applications of this compound (Mercer et al., 1994).

Fluorophore Design and Spectroscopy

The design of green fluorophores based on simple benzene derivatives, similar to the target compound, has shown significant potential in fluorescence and photostability, highlighting possible research avenues for this compound in creating novel luminescent materials (Beppu et al., 2015).

Mechanism of Action

The mechanism of action of 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile are not explicitly mentioned in the available literature .

Future Directions

The future directions for research or applications of 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile are not explicitly mentioned in the available literature .

Properties

IUPAC Name

2-chloro-6-[cyano-(4-fluorophenyl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2/c16-15-3-1-2-12(14(15)9-19)13(8-18)10-4-6-11(17)7-5-10/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPUYCDUKNZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.